2-Chloro-3-(3-(difluoromethyl)piperidin-1-yl)pyrazine
Description
Properties
IUPAC Name |
2-chloro-3-[3-(difluoromethyl)piperidin-1-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF2N3/c11-8-10(15-4-3-14-8)16-5-1-2-7(6-16)9(12)13/h3-4,7,9H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGYLRQHNSWUEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN=C2Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structural Characteristics
The compound's structure suggests various avenues for biological activity, particularly due to the presence of the pyrazine ring, which is known for its diverse pharmacological properties. Pyrazines often exhibit antimicrobial, antitumor, antioxidant, and antiviral activities. The incorporation of fluorine in the piperidine ring can enhance the compound's metabolic stability and potency, making it a candidate for further research in medicinal chemistry .
Biological Activity Overview
While direct studies on 2-Chloro-3-(3-(difluoromethyl)piperidin-1-yl)pyrazine are sparse, related compounds have demonstrated several biological activities that may be extrapolated to this compound. The following table summarizes potential biological activities based on structural analogs:
| Activity | Description |
|---|---|
| Antimicrobial | Similar pyrazine derivatives have shown efficacy against various bacterial strains. |
| Antitumor | Pyrazine-containing compounds have been studied for their ability to inhibit tumor growth. |
| Antioxidant | Compounds in this class exhibit properties that scavenge free radicals. |
| Antiviral | Some pyrazines have shown activity against viral infections in preliminary studies. |
Case Studies and Research Findings
- Antitumor Activity : A study on pyrazine derivatives indicated that modifications at the 2 and 6 positions of the pyrazine ring could lead to significant antitumor effects. For instance, compounds similar to this compound were evaluated for their ability to inhibit cancer cell proliferation in vitro .
- Antimicrobial Properties : Research has shown that pyrazine derivatives possess broad-spectrum antimicrobial activity. A derivative with a similar structure was tested against Gram-positive and Gram-negative bacteria, demonstrating notable inhibitory effects .
- Mechanism of Action : Although specific mechanisms for this compound are not well-documented, it is hypothesized that compounds with similar structures may act through receptor interactions or enzyme inhibition pathways .
Future Research Directions
Given the promising structural characteristics and the biological activities exhibited by related compounds, future research should focus on:
- In vitro and In vivo Studies : Conducting comprehensive studies to assess the biological activity of this compound.
- Mechanistic Studies : Investigating the specific pathways through which this compound exerts its effects.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance biological activity and reduce toxicity.
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms, and a piperidine moiety substituted with a difluoromethyl group. The presence of chlorine and fluorine atoms enhances its biological activity and metabolic stability, making it a candidate for drug development.
Pharmacological Applications
- Antidepressant Activity :
-
Phosphodiesterase Inhibition :
- Compounds similar to 2-Chloro-3-(3-(difluoromethyl)piperidin-1-yl)pyrazine have been identified as phosphodiesterase inhibitors. Phosphodiesterase enzymes play significant roles in various cellular processes, and their inhibition can lead to therapeutic effects in conditions like depression and anxiety disorders .
-
Antimicrobial Properties :
- The pyrazine core is associated with antimicrobial activity. Similar compounds have shown effectiveness against various pathogens, suggesting that this compound may also possess such properties.
Table 1: Summary of Biological Activities of Pyrazine Derivatives
| Activity Type | Related Compounds | Observations |
|---|---|---|
| Antidepressant | Various pyrazine derivatives | Potential modulation of serotonin receptors |
| Phosphodiesterase Inhibition | Pyrazine-based inhibitors | Effective in preclinical models for mood disorders |
| Antimicrobial | Similar pyrazines | Effective against bacterial strains |
Case Study: Development of PDE Inhibitors
A notable study explored the synthesis of pyrazine compounds as phosphodiesterase 10 inhibitors. The research demonstrated that structural modifications significantly enhanced inhibitory activity, suggesting that this compound could be further developed for similar therapeutic uses .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. A potential synthetic route includes:
- Formation of the Pyrazine Core : Utilizing cyclization methods to create the pyrazine structure.
- Substitution Reactions : Introducing the difluoromethyl group through electrophilic fluorination techniques.
- Piperidine Attachment : Employing nucleophilic substitution to attach the piperidine moiety.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues with Pyrazine Cores
The following compounds share the pyrazine backbone but differ in substituents, enabling comparisons of physicochemical properties and reactivity:
Table 1: Key Structural Analogs and Their Properties
Key Observations :
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | 2-Chloro-3-(2-quinolylthio)pyrazine | 2-Chloro-3-(piperazin-1-yl)pyrazine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~265 (estimated) | ~317 | 198.65 |
| Solubility | Likely polar aprotic solvents | Insoluble in water; soluble in DMSO | Soluble in DMF, DCM |
| Stability | Hydrolytically stable (C-Cl) | Stable under inert conditions | Sensitive to moisture (piperazine) |
Insights :
- Chlorine at C2 is a common feature across analogs, contributing to stability and serving as a handle for further functionalization via nucleophilic substitution .
Preparation Methods
Pyrazine Ring Functionalization
The pyrazine core is generally prepared or procured with a chloro substituent at the 2-position. This chloro group serves as a reactive site for nucleophilic aromatic substitution (SNAr) to attach the piperidinyl moiety.
- Starting Material: 2-chloropyrazine or derivatives thereof
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Catalysts: Base catalysts like potassium carbonate or cesium carbonate to facilitate substitution
Coupling Reaction: Attachment of Piperidinyl Group to Pyrazine
The key step is the nucleophilic substitution of the 2-chloropyrazine by the piperidine nitrogen bearing the difluoromethyl substituent. This is typically conducted under heating to promote the displacement of chlorine.
- Typical Conditions:
- Temperature: 80–120°C
- Time: Several hours (4–24 h)
- Solvent: Polar aprotic solvents (DMF, DMSO)
- Base: Potassium carbonate or other suitable base to deprotonate the piperidine nitrogen
Purification and Isolation
After the reaction, the mixture is subjected to filtration, solvent removal, and purification via recrystallization or chromatographic techniques to isolate the pure 2-Chloro-3-(3-(difluoromethyl)piperidin-1-yl)pyrazine.
Comparative Data Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Solvent | Notes |
|---|---|---|---|---|---|
| Piperidine ring formation | Amino alcohols, difluoromethyl iodide, base | 0–80 | 2–8 | Organic solvents | Control regioselectivity and yield |
| Pyrazine chloro derivative prep | Commercial or synthesized 2-chloropyrazine | N/A | N/A | N/A | Starting material for substitution |
| Nucleophilic substitution | Piperidine derivative, base (K2CO3), DMF or DMSO | 80–120 | 4–24 | DMF, DMSO | Key coupling step |
| Purification | Filtration, recrystallization, chromatography | Ambient | Variable | Various | To achieve >98% purity |
Research Findings and Industrial Considerations
- The preparation of fluorinated heterocycles such as trifluoromethyl and difluoromethyl piperidinyl pyrazines is well-documented in patent literature and academic reviews, emphasizing the importance of reaction temperature, catalyst loading, and solvent choice to optimize yield and purity.
- Industrial processes often employ lower aliphatic alcohols as solvents and carefully controlled hydrogenation or dechlorination steps to achieve selective substitution, as seen in related trifluoromethylpyridine derivatives.
- The electron-withdrawing nature of the difluoromethyl group influences the reactivity of intermediates and final compounds, requiring tailored reaction conditions to balance reactivity and stability.
- High purity (>98%) and high selectivity (>90%) are achievable with optimized reaction parameters, making these methods suitable for scale-up in pharmaceutical manufacturing.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
